1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
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Overview
Description
- The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Attachment of the 4-Bromobenzenesulfonyl Group:
- This step involves sulfonylation, where the 4-bromobenzenesulfonyl chloride reacts with the amine group of the pyrrolidine derivative.
- Typical conditions include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Incorporation of the 3,4-Difluorophenyl Group:
- The final step involves coupling the difluorophenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Pyrrolidine Ring:
- Starting with a suitable pyrrolidine precursor, the ring is often constructed through cyclization reactions.
- Reaction conditions may include the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromobenzenesulfonyl and difluorophenyl groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
- 1-(4-Methylbenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide can significantly influence its reactivity and interaction with biological targets compared to its chloro or methyl analogs.
- Reactivity: Bromine’s larger atomic size and different electronegativity compared to chlorine or methyl groups can alter the compound’s chemical behavior, making it more suitable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQTWTQIGZPKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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